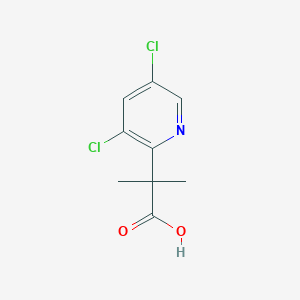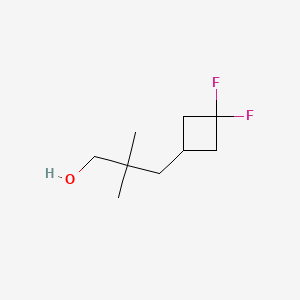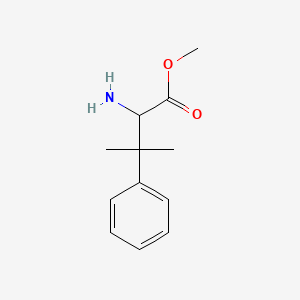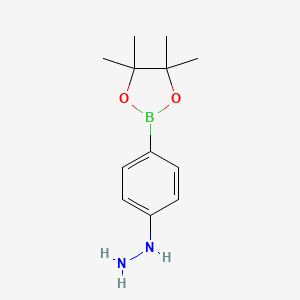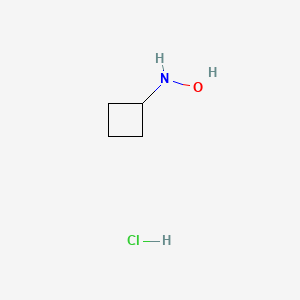
N-cyclobutylhydroxylaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutylhydroxylaminehydrochloride is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a cyclobutyl group attached to the nitrogen atom of the hydroxylamine moiety, with a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutylhydroxylaminehydrochloride typically involves the reduction of cyclobutyl nitroso compounds. One common method is the reduction of cyclobutyl nitroso compounds using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under acidic conditions to yield the hydrochloride salt of N-cyclobutylhydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of large reactors, efficient mixing, and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutylhydroxylaminehydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form N-cyclobutyl nitroso compounds.
Reduction: It can be reduced to form cyclobutylamine.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon as a catalyst.
Substitution: Common nucleophiles include halides and other nucleophilic species.
Major Products Formed
Oxidation: N-cyclobutyl nitroso compounds.
Reduction: Cyclobutylamine.
Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclobutylhydroxylaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of cyclobutyl derivatives and as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving hydroxylamine derivatives.
Industry: It is used in the production of fine chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of N-cyclobutylhydroxylaminehydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a reducing agent, interacting with enzymes and other proteins. The hydroxylamine group can form covalent bonds with active site residues of enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylhydroxylamine hydrochloride: Similar in structure but with a tert-butyl group instead of a cyclobutyl group.
N-methylhydroxylamine hydrochloride: Similar in structure but with a methyl group instead of a cyclobutyl group.
N-ethylhydroxylamine hydrochloride: Similar in structure but with an ethyl group instead of a cyclobutyl group.
Uniqueness
N-cyclobutylhydroxylaminehydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other hydroxylamine derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C4H10ClNO |
|---|---|
Molecular Weight |
123.58 g/mol |
IUPAC Name |
N-cyclobutylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c6-5-4-2-1-3-4;/h4-6H,1-3H2;1H |
InChI Key |
MLYBKNKYYPGADN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





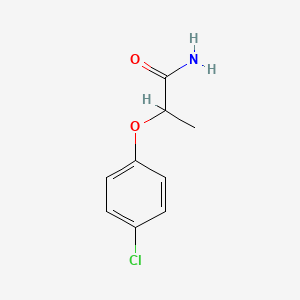


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)
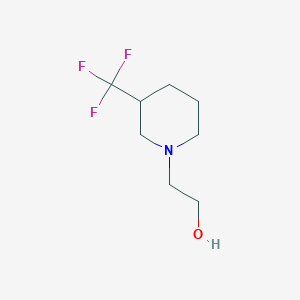
![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)
